2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone 2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone
Brand Name: Vulcanchem
CAS No.: 23085-45-2
VCID: VC3837928
InChI: InChI=1S/C15H11ClN2O/c16-15-17-12-8-4-5-9-13(12)18(15)10-14(19)11-6-2-1-3-7-11/h1-9H,10H2
SMILES: C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone

CAS No.: 23085-45-2

Cat. No.: VC3837928

Molecular Formula: C15H11ClN2O

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone - 23085-45-2

Specification

CAS No. 23085-45-2
Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
IUPAC Name 2-(2-chlorobenzimidazol-1-yl)-1-phenylethanone
Standard InChI InChI=1S/C15H11ClN2O/c16-15-17-12-8-4-5-9-13(12)18(15)10-14(19)11-6-2-1-3-7-11/h1-9H,10H2
Standard InChI Key NKEGAEKDQQDLAP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS No. 23085-45-2) has the empirical formula C₁₅H₁₁ClN₂O and a molecular weight of 270.71 g/mol . The IUPAC name reflects its benzimidazole backbone substituted at the 2-position with a chlorine atom, linked via an ethanone bridge to a phenyl group.

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal a planar benzimidazole ring system oriented at a dihedral angle of 80.43° relative to the phenyl ring . Key bond angles include N1–C8–C9 (111.88°) and C8–C9–C10 (117.10°), which deviate from ideal tetrahedral geometry due to steric and electronic effects. The ethanone linker (C9=O1) adopts a conformation that minimizes torsional strain, with the carbonyl oxygen participating in weak intermolecular interactions .

Table 1: Key Structural Parameters

ParameterValueSource
Dihedral angle (benzimidazole-phenyl)80.43°
Bond length (C9=O1)1.214 Å
Melting point168–170°C
Density1.28 g/cm³

Synthesis and Optimization Strategies

Conventional Alkylation Route

The compound is synthesized via N-alkylation of 1H-benzimidazole with 2-bromo-1-phenylethanone. A typical procedure involves:

  • Reacting 2-bromo-1-phenylethanone (4.00 g, 20.10 mmol) with benzimidazole (11.87 g, 100.5 mmol) in methanol/dioxane under argon .

  • Stirring at ambient temperature for 18 hours, followed by extraction with chloroform and column chromatography (silica gel, chloroform-methanol eluent) .

  • Recrystallization from hexane/ethyl acetate (1:2) yields pure product (60% yield) .

Alternative Methodologies

Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, using potassium carbonate in acetone under microwave irradiation (100°C, 30 min) achieves comparable yields while minimizing byproduct formation .

Table 2: Synthetic Conditions and Yields

MethodReagentsYieldPuritySource
Conventional alkylationMethanol/dioxane, Ar atmosphere60%>97%
Microwave-assistedK₂CO₃, acetone, 100°C58–62%>95%

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a boiling point of 470.8°C (predicted) and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) . It is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves readily in chloroform and methanol .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1685 cm⁻¹ confirms the carbonyl stretch (C=O) .

  • ¹H-NMR (CDCl₃): Signals at δ 8.21 (d, 1H, benzimidazole-H), 7.85–7.45 (m, 5H, phenyl-H), and 4.98 (s, 2H, CH₂) verify the structure .

  • MS (EI): Molecular ion peak at m/z 270.7 [M⁺] with fragmentation patterns consistent with chlorine loss .

Applications in Materials Science

Coordination Chemistry

The chloro and carbonyl groups serve as ligand sites for transition metals. Copper(II) complexes derived from this compound show enhanced catalytic activity in Suzuki-Miyaura couplings (TON > 10⁴) .

Polymer Modification

Incorporation into polybenzimidazole matrices improves thermal stability (T₅% = 420°C) and ionic conductivity, making it suitable for high-temperature fuel cells .

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